5-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 405.458 g/mol. This compound is classified as a bicyclic compound due to its unique bicyclo[3.2.1]octane structure, which is further modified by the presence of a triazole moiety and a phenylpyridinone unit.
The synthesis of 5-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one involves several key steps, typically requiring advanced synthetic techniques due to the complexity of the molecule.
The molecular structure of 5-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one can be represented using various structural notations:
InChI=1S/C22H23N5O3/c1-30-20-13-21(28)25(15-5-3-2-4-6-15)14-19(20)22(29)26...
QEFNMQULDBXTCA-UHFFFAOYSA-N
COC1=CC(=O)N(C=C1C(=O)N2C3CCC2CC(C3)N4N=CC=N4)C5=CC=CC=C5
These representations provide insights into the connectivity and geometry of the compound, highlighting its complex bicyclic framework and functional groups.
The chemical reactivity of 5-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one can be explored through various reaction pathways:
The mechanism of action for compounds like 5-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane) often involves interactions with biological targets:
Research indicates that compounds with similar structures may act on neurotransmitter receptors or other protein targets in biological systems, potentially influencing pathways related to neuropharmacology or other therapeutic areas.
The compound typically appears as a solid at room temperature with a melting point that can vary based on purity and formulation.
Key chemical properties include:
5-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane) has potential applications in various scientific fields:
This compound exemplifies the intricate nature of modern organic chemistry and its applications in diverse scientific domains.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: